molecular formula C6H7ClN2O B13596019 2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone

2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone

Katalognummer: B13596019
Molekulargewicht: 158.58 g/mol
InChI-Schlüssel: ITGLWKPRALPPCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .

Eigenschaften

Molekularformel

C6H7ClN2O

Molekulargewicht

158.58 g/mol

IUPAC-Name

2-chloro-1-(1-methylimidazol-4-yl)ethanone

InChI

InChI=1S/C6H7ClN2O/c1-9-3-5(8-4-9)6(10)2-7/h3-4H,2H2,1H3

InChI-Schlüssel

ITGLWKPRALPPCS-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(N=C1)C(=O)CCl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of diamides under basic conditions, which produces a range of substituted imidazol-4-ones . Another method includes the dehydrogenation of imidazolines, where 2-methylimidazoline is heated to melt, and active nickel is added to facilitate the reaction .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the common methods used in the industrial production of imidazole derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-one derivatives, while substitution reactions can produce various substituted imidazole compounds .

Wirkmechanismus

The mechanism of action of 2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one involves its interaction with molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. For example, the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450, affecting its function . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group on the imidazole ring enhances its reactivity and potential for forming various derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.